2-Chloro-1-(2,4-difluorophenyl)propan-1-one

Vue d'ensemble

Description

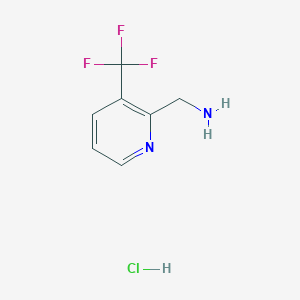

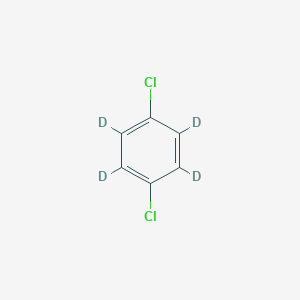

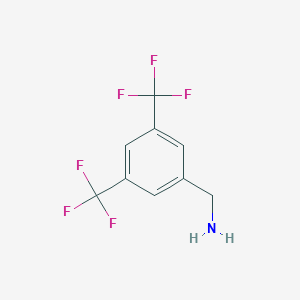

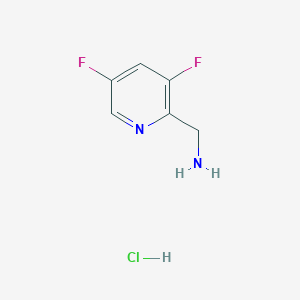

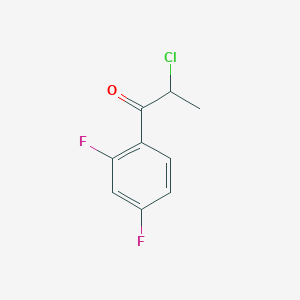

The compound "2-Chloro-1-(2,4-difluorophenyl)propan-1-one" is a chlorinated ketone with additional fluorine substitutions on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into similar chloro- and fluoro-substituted phenylpropanones, which can help infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a substituted acetophenone with an aldehyde in the presence of a base, as seen in the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that a similar approach could be used for synthesizing "2-Chloro-1-(2,4-difluorophenyl)propan-1-one," possibly starting with 2,4-difluoroacetophenone and an appropriate aldehyde or ketone.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as IR spectroscopy and X-ray diffraction . The geometrical parameters obtained from these studies are typically in good agreement with those calculated using density functional theory (DFT) methods . This indicates that computational methods could reliably predict the molecular structure of "2-Chloro-1-(2,4-difluorophenyl)propan-1-one."

Chemical Reactions Analysis

The photochemical behavior of related chloro-substituted compounds can lead to cyclization reactions, as seen in the case of 2-chloro-1,3-diphenylpropan-1,3-dione, which cyclizes to flavones upon exposure to light . This suggests that "2-Chloro-1-(2,4-difluorophenyl)propan-1-one" may also undergo similar photocyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods. The vibrational wavenumbers are computed using HF and DFT methods, and the first hyperpolarizability and infrared intensities are reported . The HOMO and LUMO analysis of these compounds are used to determine charge transfer within the molecules, and molecular electrostatic potential (MEP) maps are used to identify regions of negative and positive potential, which indicate possible sites for electrophilic and nucleophilic attacks, respectively . These studies provide a basis for predicting the reactivity and interaction of "2-Chloro-1-(2,4-difluorophenyl)propan-1-one" with other molecules.

Applications De Recherche Scientifique

Synthesis and Structural Analysis :

- Salian et al. (2018) synthesized chalcone derivatives, including compounds related to 2-Chloro-1-(2,4-difluorophenyl)propan-1-one, through a Claisen-Schmidt condensation reaction. They characterized these compounds using FT-IR, elemental analysis, and X-ray diffraction, exploring their molecular structures and intermolecular interactions (Salian et al., 2018).

Catalytic Applications :

- Aydemir et al. (2014) reported on the synthesis of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, a compound structurally similar to 2-Chloro-1-(2,4-difluorophenyl)propan-1-one, and its use in Ru(II)–phosphinite compounds for catalytic transfer hydrogenation. This highlights potential catalytic applications of related compounds (Aydemir et al., 2014).

Photocyclization Studies :

- Košmrlj & Šket (2007) studied the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones. Their findings are relevant to understanding the photochemical behavior of compounds like 2-Chloro-1-(2,4-difluorophenyl)propan-1-one and the factors influencing their reactions (Košmrlj & Šket, 2007).

Molecular Docking and Computational Studies :

- Jayasudha et al. (2020) conducted molecular docking and computational studies on a compound structurally related to 2-Chloro-1-(2,4-difluorophenyl)propan-1-one. Their research provides insights into the compound's spectroscopic characteristics, molecular structure, and potential biological activities (Jayasudha et al., 2020).

Process Development and Synthesis :

- Bentley et al. (2002) detailed the discovery and process development of fosfluconazole, a prodrug of Diflucan, which includes compounds similar to 2-Chloro-1-(2,4-difluorophenyl)propan-1-one in its synthesis pathway. This research emphasizes the importance of such compounds in the development of pharmaceuticals (Bentley et al., 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a biochemical used in proteomics research

Mode of Action

As a biochemical, it likely interacts with its targets in a manner that influences their function or activity .

Biochemical Pathways

Given its use in proteomics research

Pharmacokinetics

As a biochemical, its bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolism, and rate of excretion .

Result of Action

As a biochemical used in proteomics research , it may influence protein-related processes, but the specific effects would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 2-Chloro-1-(2,4-difluorophenyl)propan-1-one can be influenced by various environmental factors . These may include the pH, temperature, and presence of other molecules in its environment . .

Propriétés

IUPAC Name |

2-chloro-1-(2,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXQWKIKBKUTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2,4-difluorophenyl)propan-1-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)